

inter-laboratory comparison of norfluoxetine quantification methods

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Compound of Interest

Compound Name: (S)-Norfluoxetine-d5 (phenyl-d5)

Cat. No.: B12415113

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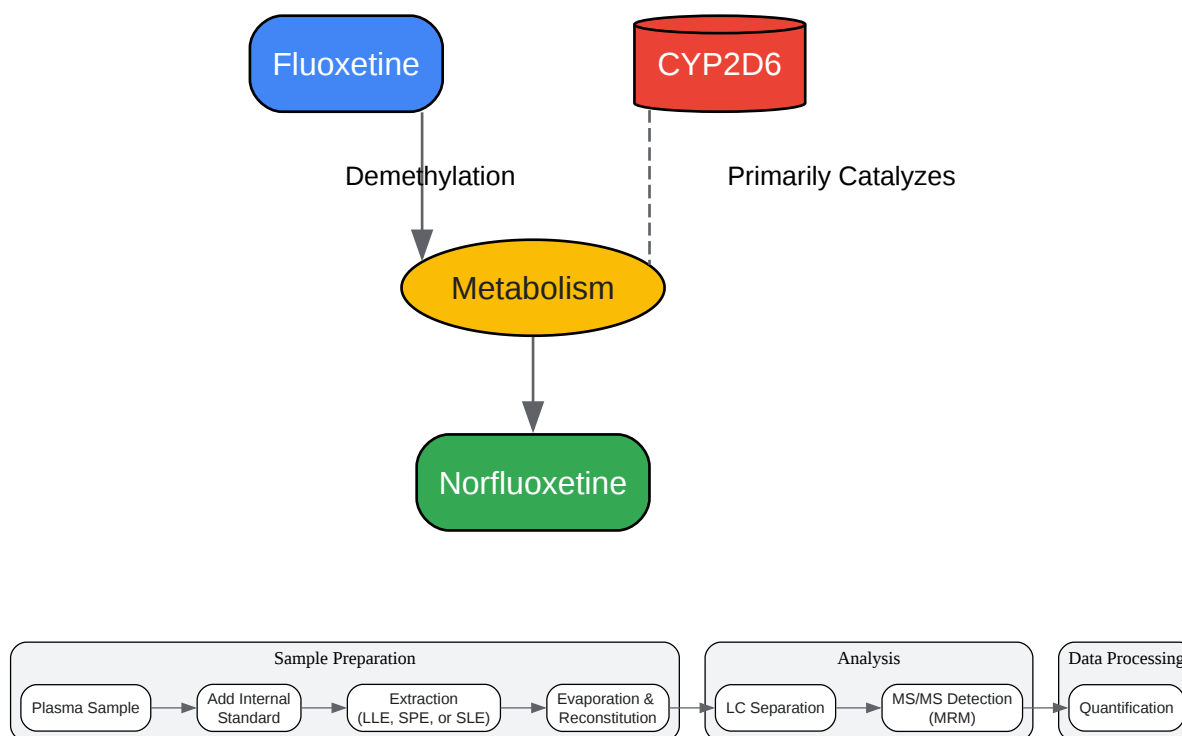
A Comparative Guide to Norfluoxetine Quantification Methods

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various analytical methods for the quantification of norfluoxetine, the primary active metabolite of the antidepressant fluoxetine. The selection of an appropriate quantification method is critical for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analyses. This document summarizes the performance of several common analytical techniques based on published experimental data, offering a resource for researchers to identify the most suitable method for their specific needs.

Metabolic Pathway of Fluoxetine to Norfluoxetine

Fluoxetine is metabolized in the liver to its only identified active metabolite, norfluoxetine, primarily through a process of demethylation.[1][2] This metabolic conversion is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[2][3][4] Genetic variations in the CYP2D6 gene can lead to significant differences in the rate of fluoxetine metabolism, affecting plasma concentrations of both fluoxetine and norfluoxetine and potentially impacting therapeutic efficacy and adverse effects.[2][5] Other cytochrome P450 isoenzymes, such as CYP2C9, CYP2C19, CYP3A4, and CYP3A5, are also involved in the biotransformation of fluoxetine.[1]



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